伊维菌素单糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

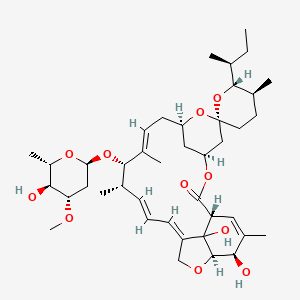

Ivermectin monosaccharide is a derivative of ivermectin, a well-known broad-spectrum antiparasitic agent. Ivermectin itself is derived from avermectins, which are macrocyclic lactone compounds produced by the bacterium Streptomyces avermitilis. Ivermectin monosaccharide retains the core structure of ivermectin but includes a monosaccharide moiety, which can influence its pharmacokinetic and pharmacodynamic properties.

科学研究应用

Ivermectin monosaccharide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glycosylation reactions and the effects of monosaccharide modifications on macrocyclic lactones.

Biology: Investigated for its potential to modulate biological pathways and interactions with cellular receptors.

Medicine: Explored for its enhanced pharmacokinetic properties and potential therapeutic applications in treating parasitic infections and other diseases.

Industry: Utilized in the development of new antiparasitic formulations and as a reference standard in analytical chemistry.

作用机制

Target of Action

Ivermectin monosaccharide primarily targets the glutamate-gated chloride channels found in nematodes and insects . These channels play a crucial role in the transmission of signals in the nervous system of these organisms .

Mode of Action

Ivermectin monosaccharide acts as a selective positive allosteric modulator at the glutamate-gated chloride channels . It binds to these channels, leading to an influx of chloride ions into the cell . This “locks” the receptor in an activated (open) conformation, allowing unrestricted passage of chloride ions into the cell . This influx of chloride ions hyperpolarizes the neuron, leading to a decrease in excitability and ultimately paralysis and death of the parasite .

Biochemical Pathways

Ivermectin monosaccharide affects several biochemical pathways. It directly inhibits the NF-kb pathway and STAT-3 , and indirectly inhibits PAK-1 by increasing its ubiquitin-mediated degradation . These pathways are involved in various cellular processes, including inflammation, cell growth, and cell survival .

Pharmacokinetics

Ivermectin monosaccharide, being highly lipophilic, accumulates in fat tissues, causing its long-term existence in the body . The plasma half-life of its metabolites is about 72 hours, which is fourfold that of the parent drug . This long half-life allows for sustained activity against parasites .

Result of Action

The result of ivermectin monosaccharide’s action is the effective treatment of various parasitic diseases. It is used to treat conditions such as onchocerciasis, strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . The influx of chloride ions into the parasite’s neurons leads to paralysis and death of the parasite, effectively treating the infection .

Action Environment

The action of ivermectin monosaccharide can be influenced by various environmental factors. For instance, it has been found that ivermectin residues are observed in various animal products such as milk and meat, presenting several health hazards . Therefore, the environment in which the drug is used can impact its efficacy and stability .

生化分析

Biochemical Properties

Ivermectin monosaccharide interacts with various enzymes and proteins. It is metabolized in vivo and in vitro by C-hydroxylation and O-demethylation reactions, primarily catalyzed by the P450 3A4 enzyme, with contributions from P450 3A5 and 2C9 .

Cellular Effects

Ivermectin monosaccharide has been shown to have significant effects on various types of cells. For instance, it has been found to adversely affect cells, including cell cycle arrest, apoptosis, mitochondrial permeabilization, calcium accumulation, endothelial dysfunction, and disruptions in cellular homeostasis caused by mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of action of Ivermectin monosaccharide involves binding to channels used to relay signals in nerve and muscle cells. This binding leaves the channel in an “open” position, allowing for an increased inhibitory effect, leading to paralysis and the eventual death of the parasite or insect .

Temporal Effects in Laboratory Settings

In laboratory settings, Ivermectin monosaccharide has shown significant temporal effects. For instance, a study showed that a single dose of Ivermectin monosaccharide could stop the SARS-CoV-2 virus growing in cell culture within 48 hours .

Dosage Effects in Animal Models

In animal models, the effects of Ivermectin monosaccharide vary with different dosages. For example, in a study on mice, Ivermectin monosaccharide was found to diminish the MHV viral load and disease in the mice .

Metabolic Pathways

Ivermectin monosaccharide is involved in several metabolic pathways. It is metabolized by the cytochrome P450 system in the liver and excreted almost exclusively in feces . The metabolic pathways of Ivermectin monosaccharide involve C-hydroxylation and O-demethylation reactions .

Transport and Distribution

Ivermectin monosaccharide is transported and distributed within cells and tissues. It has rapid oral absorption, high liposolubility, and is widely distributed in the body .

Subcellular Localization

It is known that Ivermectin monosaccharide is widely distributed in the body, indicating that it may localize in various subcellular compartments .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ivermectin monosaccharide typically involves the selective glycosylation of ivermectin. This process can be achieved through the following steps:

Activation of Ivermectin: Ivermectin is first activated by converting it into a reactive intermediate, such as an epoxide or a halide derivative.

Glycosylation Reaction: The activated ivermectin is then reacted with a monosaccharide donor in the presence of a suitable catalyst, such as a Lewis acid or a glycosyltransferase enzyme. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve high yield and selectivity.

Purification: The resulting ivermectin monosaccharide is purified using chromatographic techniques to remove any unreacted starting materials and by-products.

Industrial Production Methods: Industrial production of ivermectin monosaccharide follows similar synthetic routes but on a larger scale. The process involves:

Fermentation: Large-scale fermentation of Streptomyces avermitilis to produce ivermectin.

Isolation and Purification: Isolation of ivermectin from the fermentation broth, followed by purification using crystallization or chromatography.

Glycosylation: Large-scale glycosylation of ivermectin using optimized reaction conditions and industrial-grade reagents.

Final Purification: Purification of the final product to meet pharmaceutical-grade standards.

化学反应分析

Types of Reactions: Ivermectin monosaccharide undergoes various chemical reactions, including:

Oxidation: Oxidation of the monosaccharide moiety can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the monosaccharide, altering its chemical properties.

Substitution: Substitution reactions can introduce different functional groups onto the monosaccharide moiety, potentially enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides, and are carried out in the presence of catalysts or under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

相似化合物的比较

Ivermectin: The parent compound, widely used as an antiparasitic agent.

Avermectin: The class of compounds from which ivermectin is derived.

Milbemycin: Another macrocyclic lactone with similar antiparasitic properties.

Uniqueness: Ivermectin monosaccharide is unique due to the presence of the monosaccharide moiety, which can enhance its pharmacokinetic properties and potentially improve its therapeutic efficacy. This modification distinguishes it from other similar compounds and may offer advantages in specific applications.

属性

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRWWNAYSYRQBV-RANFAGGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5C4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ivermectin monosaccharide affect the feeding behavior of parasitic nematodes like Trichostrongylus colubriformis?

A1: Ivermectin monosaccharide, a macrocyclic lactone anthelmintic (ML), significantly inhibits feeding in T. colubriformis. Research using inulin uptake as a measure of ingestion revealed that ivermectin monosaccharide effectively reduces the amount of food ingested by the nematodes [].

Q2: What are the electrophysiological effects of ivermectin monosaccharide on the pharynx of T. colubriformis?

A2: Electropharyngeograms demonstrate that ivermectin monosaccharide disrupts the electrical activity associated with pharyngeal pumping in T. colubriformis []. The compound initially inhibits the frequency of pharyngeal contractions. This is followed by a decrease in the amplitude of electrical potentials associated with these contractions. This suggests a two-pronged inhibitory effect on the nematode's feeding mechanism.

Q3: How does the potency of ivermectin monosaccharide compare to other macrocyclic lactones in inhibiting feeding in T. colubriformis?

A3: While all four tested MLs (eprinomectin, ivermectin, ivermectin monosaccharide, and ivermectin aglycone) inhibited inulin uptake in T. colubriformis, their potency varied []. Eprinomectin was the most potent, followed by ivermectin, ivermectin monosaccharide, and lastly, ivermectin aglycone. It's important to note that these differences in potency might be influenced by the experimental setup and drug uptake dynamics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)

![Anisaldehyde-[7-13C]](/img/structure/B562243.png)